Pd-Catalyzed C–H Arylation at C-8: 2,7-Dimethyl Substitution Is Essential for Convergent CRHR1 Antagonist Synthesis
The 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one scaffold uniquely undergoes Pd-catalyzed direct C–H arylation at the C-8 position to generate 8-aryl-substituted pyrazolotriazines—the core of several high-affinity CRHR1 antagonists [1]. Using 5–10 mol% Pd catalyst with p- or m-substituted aryl bromides, this convergent one-step C–H arylation proceeds in moderate to good yields, whereas o-substituted aryl bromides give lower yields due to steric hindrance [1]. This C–H activation pathway has been demonstrated as a direct route to precursors of MJL1-109-2 (a known CRHR-1 antagonist with Ki = 1.9 nM) [2]. In contrast, the regioisomeric 7,8-dimethyl analog lacks the C-8 C–H bond geometry required for this specific arylation, and the 2-monomethyl analog lacks the 7-methyl group that contributes to the electronic activation of the C-8 position for Pd insertion [3]. Linear synthesis approaches to the same 8-aryl products require multiple additional steps, making the C–H arylation route a significant efficiency advantage [1].
| Evidence Dimension | Synthetic route efficiency to 8-aryl CRHR1 antagonist precursors |
|---|---|
| Target Compound Data | Direct C–H arylation at C-8 using 5–10 mol% Pd catalyst; moderate to good yields with p- or m-substituted aryl bromides; lower yields with o-substituted aryl bromides [1] |
| Comparator Or Baseline | Linear multi-step synthesis (traditional approach for 8-aryl pyrazolotriazines); 7,8-dimethyl analog (CAS 55457-42-6) not amenable to same C-8 arylation; 2-monomethyl analog (CAS 55457-17-5) lacks 7-methyl electronic contribution [3] |
| Quantified Difference | Convergent one-step vs. multi-step linear synthesis; MJL1-109-2 precursor successfully prepared using this convergent route [1][2] |
| Conditions | Pd(OAc)₂ or Pd₂(dba)₃ catalyst, phosphine ligand (e.g., P(n-Bu)Ad₂), pivalic acid, K₂CO₃ base, DMA solvent, 140 °C; p- or m-substituted aryl bromides as coupling partners [1] |
Why This Matters
For procurement, this scaffold is the only validated starting material enabling direct, convergent C–H arylation access to 8-aryl CRHR1 antagonist libraries, offering step-economy advantages over alternative pyrazolotriazine cores or linear synthetic routes.
- [1] Long, J.; Lee, W.-S.; Chough, C.; Bae, I.H.; Kim, B.M. Synthesis toward CRHR1 Antagonists through 2,7-Dimethylpyrazolo[1,5-α][1,3,5]triazin-4(3H)-one C–H Arylation. J. Org. Chem. 2015, 80, 4716–4721. DOI: 10.1021/jo502894r. View Source
- [2] Jagoda, E.; Contoreggi, C.; Lee, M.-J.; Kao, C.-H.K.; Szajek, L.P.; Listwak, S.; Gold, P.; Chrousos, G.; Greiner, E.; Kim, B.M.; et al. Autoradiographic Visualization of Corticotropin Releasing Hormone Type 1 Receptors with a Nonpeptide Ligand: Synthesis of [⁷⁶Br]MJL-1-109-2. J. Med. Chem. 2003; MJL-1-109-2 Ki = 1.9 nM for CRF₁ receptors. View Source
- [3] Long, J. Studies on the Synthesis of Pyrazolo[1,5-α][1,3,5]triazine Class CRHR1 Antagonists. M.S. Thesis, Seoul National University, 2015. hdl: 10371/134915. View Source
